molecular formula C6H10O2S2 B8540850 2,2'-[Dithiobis(methylene)]bis[oxirane] CAS No. 86840-27-9

2,2'-[Dithiobis(methylene)]bis[oxirane]

Cat. No.: B8540850
CAS No.: 86840-27-9
M. Wt: 178.3 g/mol
InChI Key: ZXACHZITICPUKS-UHFFFAOYSA-N
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Description

2,2'-[Dithiobis(methylene)]bis[oxirane] is an organic compound characterized by the presence of two glycidyl groups attached to a persulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diglycidyl persulfide typically involves the reaction of a suitable precursor with epichlorohydrin in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of diglycidyl persulfide may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2'-[Dithiobis(methylene)]bis[oxirane] undergoes various chemical reactions, including:

    Oxidation: The persulfide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the persulfide group to thiols.

    Substitution: The glycidyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the glycidyl groups under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2,2'-[Dithiobis(methylene)]bis[oxirane] has several applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.

    Biology: Investigated for its potential as a bioactive compound in drug delivery systems.

    Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

    Industry: Utilized in the production of high-performance adhesives and sealants.

Mechanism of Action

The mechanism by which diglycidyl persulfide exerts its effects involves the interaction of its glycidyl groups with various nucleophiles. This interaction can lead to the formation of covalent bonds, resulting in cross-linked networks or modified surfaces. The persulfide moiety can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A diglycidyl ether
  • Bisphenol F diglycidyl ether
  • Novolac glycidyl ether

Uniqueness

2,2'-[Dithiobis(methylene)]bis[oxirane] is unique due to the presence of the persulfide moiety, which imparts distinct redox properties and reactivity compared to other glycidyl ethers. This makes it particularly useful in applications requiring specific chemical modifications or enhanced stability.

Properties

CAS No.

86840-27-9

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

2-[(oxiran-2-ylmethyldisulfanyl)methyl]oxirane

InChI

InChI=1S/C6H10O2S2/c1-5(7-1)3-9-10-4-6-2-8-6/h5-6H,1-4H2

InChI Key

ZXACHZITICPUKS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CSSCC2CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, a mixed solution of bis(3-chloro-2-hydroxypropyl)disulfide described above and 250 g of methanol was dripped into a reaction vessel containing a mixed solvent consisting of 500 g of toluene and 240 g of 47% aqueous solution of sodium hydroxide with the temperature of the solution in the reaction vessel being maintained at 0 to 10° C. At the point of the completion, no scum-like insoluble matter was generated. 100 g of toluene was added to carry out extraction, the aqueous layer was removed, and the organic layer was washed with 180 g of water three times. After that, no scum-like insoluble matter was generated. After that, the solvent was distilled away, thereby obtaining 171 g of bis(β-epoxypropyl)disulfide.
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